

An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 2-(methylamino)acetate hydrochloride**

Cat. No.: **B554670**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound: **Benzyl 2-(methylamino)acetate hydrochloride** Synonyms: Sarcosine benzyl ester hydrochloride, H-Sar-OBzI·HCl CAS Number: 40298-32-6

This technical guide provides a comprehensive overview of the basic properties of **Benzyl 2-(methylamino)acetate hydrochloride**, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development.

Chemical and Physical Properties

Benzyl 2-(methylamino)acetate hydrochloride is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). The presence of the benzyl ester serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the secondary amine. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Properties of **Benzyl 2-(methylamino)acetate Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂	[1] [2]
Molecular Weight	215.68 g/mol	[1] [2]
Melting Point	174 - 176 °C	[1]
Appearance	White to off-white crystalline powder	[3]
Storage Conditions	Room temperature, inert atmosphere	[1]

Spectral Data

Detailed experimental spectral data for **Benzyl 2-(methylamino)acetate hydrochloride** is not readily available in public databases. The following sections outline the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum of **Benzyl 2-(methylamino)acetate hydrochloride** would be expected to show the following signals:

- Aromatic protons of the benzyl group, likely appearing as a multiplet in the range of 7.3-7.5 ppm.
- Methylene protons of the benzyl group (-O-CH₂-Ph), expected as a singlet around 5.2 ppm.
- Methylene protons adjacent to the carbonyl group (-NH-CH₂-CO-), which would likely appear as a singlet.
- Methyl protons of the N-methyl group (CH₃-NH-), appearing as a singlet.
- A broad singlet corresponding to the ammonium proton (-NH₂⁺-), the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is anticipated to display signals corresponding to:

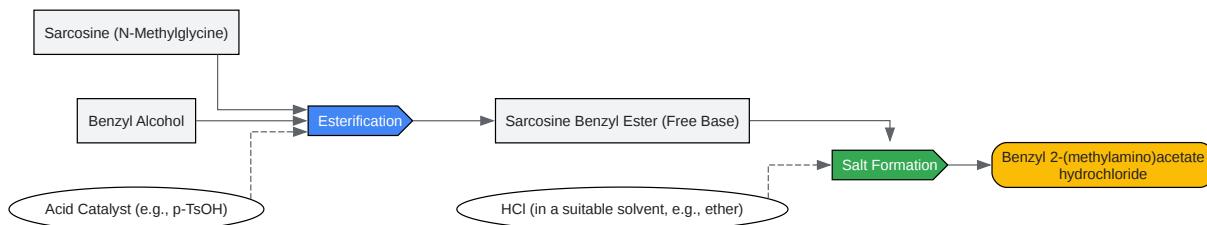
- The carbonyl carbon of the ester group, typically in the range of 165-175 ppm.
- Aromatic carbons of the benzyl group, appearing between 125-140 ppm.
- The methylene carbon of the benzyl group (-O-CH₂-Ph).
- The methylene carbon adjacent to the carbonyl group (-NH-CH₂-CO-).
- The methyl carbon of the N-methyl group (CH₃-NH-).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of **Benzyl 2-(methylamino)acetate hydrochloride** would likely exhibit characteristic absorption bands for:

- N-H stretching of the secondary ammonium salt, appearing as a broad band in the region of 2400-3000 cm⁻¹.
- C-H stretching of the aromatic and aliphatic groups, typically observed around 2850-3100 cm⁻¹.
- C=O stretching of the ester carbonyl group, a strong absorption expected around 1735-1750 cm⁻¹.^[4]
- C-O stretching of the ester, in the 1000-1300 cm⁻¹ region.^[4]
- Aromatic C=C bending vibrations, which typically appear in the 1450-1600 cm⁻¹ range.

Synthesis and Reactivity


Benzyl 2-(methylamino)acetate hydrochloride is a valuable intermediate in organic synthesis, primarily utilized as a protected form of sarcosine.

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of **Benzyl 2-(methylamino)acetate hydrochloride** is not extensively documented in readily available

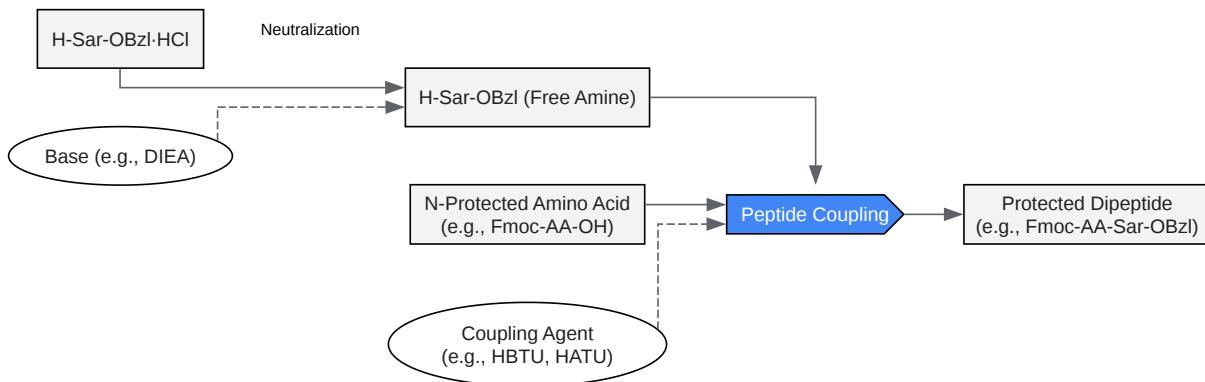
literature, a general and plausible synthetic route involves the esterification of N-methylglycine (sarcosine) with benzyl alcohol, followed by the formation of the hydrochloride salt.

Logical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **Benzyl 2-(methylamino)acetate hydrochloride**.

General Experimental Considerations for Synthesis:


A common method for esterification is the Fischer-Speier esterification, which involves refluxing the carboxylic acid (sarcosine) and the alcohol (benzyl alcohol) in the presence of a strong acid catalyst. The removal of water as it is formed, often by azeotropic distillation with a solvent like toluene, drives the reaction to completion. After the reaction, the free base, sarcosine benzyl ester, would be isolated and purified. The hydrochloride salt is then typically formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate of **Benzyl 2-(methylamino)acetate hydrochloride** can then be collected by filtration.

Reactivity and Applications in Peptide Synthesis

The primary utility of **Benzyl 2-(methylamino)acetate hydrochloride** lies in its role as a protected amino acid derivative in peptide synthesis.^[3] The benzyl ester protects the C-

terminus, while the secondary amine is available for coupling with an N-protected amino acid.

Peptide Coupling Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing **H-Sar-OBzl-HCl** in peptide synthesis.

Experimental Protocol: General Procedure for Peptide Coupling

The following is a generalized protocol for the coupling of an N-protected amino acid to **Benzyl 2-(methylamino)acetate hydrochloride** in solid-phase peptide synthesis (SPPS).

Materials:

- **Benzyl 2-(methylamino)acetate hydrochloride (H-Sar-OBzl-HCl)**
- N- α -Fmoc-protected amino acid
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIEA)
- Solid-phase synthesis resin (e.g., Rink Amide resin)

- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF

Procedure:

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove excess piperidine.
- Amino Acid Activation: The N- α -Fmoc-protected amino acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).
- Coupling to Resin: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate coupling.
- Washing: The resin is washed with DMF to remove unreacted reagents.
- Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF.
- Washing: The resin is washed thoroughly with DMF.
- Coupling of Sarcosine Derivative:
 - Dissolve **Benzyl 2-(methylamino)acetate hydrochloride** in DMF. Neutralize with a base like DIEA to generate the free amine.
 - In a separate vessel, activate the carboxylic acid of the resin-bound peptide using a coupling agent.
 - Add the free amine solution of sarcosine benzyl ester to the activated resin-bound peptide.
 - Allow the coupling reaction to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

- **Washing:** The resin is washed with DMF and DCM and dried.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the benzyl ester protecting group is removed simultaneously using a strong acid cocktail (e.g., a mixture containing trifluoroacetic acid - TFA).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **Benzyl 2-(methylamino)acetate hydrochloride** is not widely available. However, based on its chemical structure and the GHS information for the closely related Benzyl 2-aminoacetate hydrochloride, the following hazards should be considered[5]:

- **Skin Irritation:** May cause skin irritation.[5]
- **Eye Irritation:** May cause serious eye irritation.[5]
- **Respiratory Irritation:** May cause respiratory irritation.[5]

Recommended Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

Benzyl 2-(methylamino)acetate hydrochloride is a crucial reagent for the incorporation of the sarcosine moiety in peptide synthesis. Its properties as a stable, crystalline solid make it convenient to handle and store. While detailed experimental spectral data is not broadly

published, its structural features suggest predictable spectroscopic characteristics. Understanding its reactivity and handling requirements is essential for its safe and effective use in research and development, particularly in the design and synthesis of novel peptides and peptidomimetics for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [1H NMR Chemical Shift](http://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. [Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554670#benzyl-2-methylamino-acetate-hydrochloride-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com